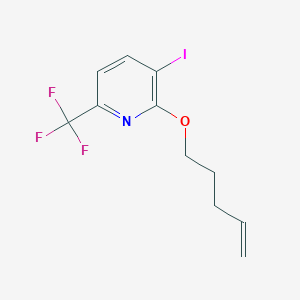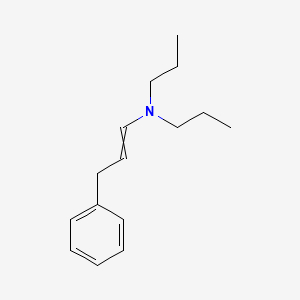![molecular formula C42H34N4 B14184049 5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) CAS No. 849071-65-4](/img/structure/B14184049.png)
5,5'-([1,1'-Biphenyl]-4,4'-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) typically involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction is often catalyzed by acids or bases under controlled temperature conditions to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution due to the presence of the biphenyl core.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated biphenyl-pyrazole derivatives.
Aplicaciones Científicas De Investigación
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) has been explored for various scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Studied for its pharmacological properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to enzymes or receptors, modulating their activity. The biphenyl core and pyrazole rings contribute to its binding affinity and specificity, influencing various biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
1,3-Diphenyl-5-(9-phenanthryl)-4,5-dihydro-1H-pyrazole: Another pyrazole derivative with similar structural features.
1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazole: A related compound with different substituents on the pyrazole ring.
Uniqueness
5,5’-([1,1’-Biphenyl]-4,4’-diyl)bis(1,3-diphenyl-4,5-dihydro-1H-pyrazole) stands out due to its biphenyl core, which imparts unique electronic and steric properties. This makes it particularly suitable for applications in materials science and medicinal chemistry, where specific interactions with molecular targets are crucial.
Propiedades
Número CAS |
849071-65-4 |
|---|---|
Fórmula molecular |
C42H34N4 |
Peso molecular |
594.7 g/mol |
Nombre IUPAC |
3-[4-[4-(2,5-diphenyl-3,4-dihydropyrazol-3-yl)phenyl]phenyl]-2,5-diphenyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C42H34N4/c1-5-13-33(14-6-1)39-29-41(45(43-39)37-17-9-3-10-18-37)35-25-21-31(22-26-35)32-23-27-36(28-24-32)42-30-40(34-15-7-2-8-16-34)44-46(42)38-19-11-4-12-20-38/h1-28,41-42H,29-30H2 |
Clave InChI |
UQLPVYMSIVODLN-UHFFFAOYSA-N |
SMILES canónico |
C1C(N(N=C1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=C(C=C4)C5=CC=C(C=C5)C6CC(=NN6C7=CC=CC=C7)C8=CC=CC=C8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Methyl 2-[1-(trimethylsilyl)ethylidene]octanoate](/img/structure/B14183992.png)
![Acetamide, 2-chloro-N-[(4-methylphenyl)sulfinyl]-](/img/structure/B14183996.png)
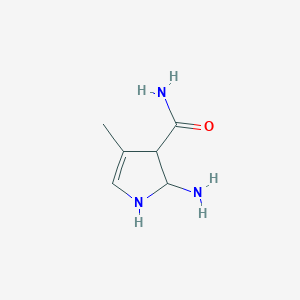
![(3R)-3-{[2-(4-Methylpiperazin-1-yl)phenyl]methyl}pyrrolidin-2-one](/img/structure/B14184009.png)

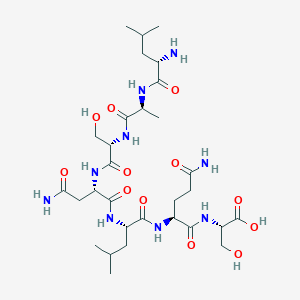


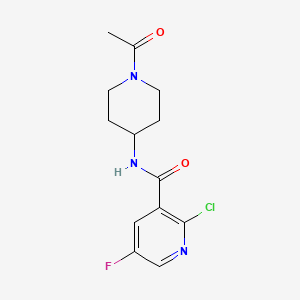
![4-(1-Benzofuran-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14184044.png)
